Benzyl spiro[indoline-3,4'-piperidine]-1-carboxylate hydrochloride
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Overview
Description
Spiro[indoline-3,4’-piperidine] is a type of spirocyclic compound. Spirocyclic compounds are characterized by having two rings sharing the same atom . The inherent rigidity of spirocyclic compounds causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .
Synthesis Analysis
The synthesis of spiro[indoline-3,4’-piperidine] compounds often involves multicomponent reactions . For example, an on-water [4 + 2] annulation reaction between the 2-methyl-3H-indolium salt and α-bromo N-acyl hydrazone has been developed . This environmentally friendly strategy provides the first facile access to spiro[indoline-2,3’-hydropyridazine] scaffolds .
Molecular Structure Analysis
The molecular structure of spiro[indoline-3,4’-piperidine] compounds is characterized by a spirocycle fused at the C2 or C3 of the indole moiety . These important scaffolds are known as the central skeletons of many alkaloids with potential pharmaceutical activity .
Chemical Reactions Analysis
The chemical reactions involving spiro[indoline-3,4’-piperidine] compounds often involve cycloisomerizations . For example, a Ag(I)/PPh3-catalyzed chelation-controlled cycloisomerization of tryptamine-ynamide was developed to access the spiro[indoline-3,4’-piperidine] scaffold in a racemic and diastereoselective manner .
Physical And Chemical Properties Analysis
The physical and chemical properties of spiro[indoline-3,4’-piperidine] compounds can vary widely depending on the specific compound. For example, one compound, 6′-amino-1-benzyl-3′-methyl-2-oxo-1′H-spiro[indoline-3,4’-pyrano[2,3-c]pyrazole]-5′-carbonitrile, has a melting point of 285-287°C .
Scientific Research Applications
Novel Compound Synthesis and Characterization
Cancer Research and Potential Therapeutic Agents : Novel spiro compounds, including Benzyl spiro[indoline-3,4'-piperidine]-1-carboxylate derivatives, have been investigated for their anti-tumor activities. For instance, 1'-methylspiro[indoline-3,4'-piperidine] derivatives were designed, synthesized, and subjected to preliminary bioactivity experiments, revealing significant antiproliferative activities against various cancer cell lines. These findings suggest their potential as potent anti-tumor agents, highlighting the importance of further evaluation and development within pharmacological research (Li et al., 2020).
Synthetic Routes and Chemical Transformations : Research has developed convenient synthetic routes to spiro[indoline-3,4'-piperidine] and its derivatives, which serve as templates for synthesizing compounds targeting G protein-coupled receptor (GPCR) targets. These synthetic methodologies provide a foundation for the discovery of novel therapeutics and deepen the understanding of spiro compound chemistry (Xie et al., 2004).
Photochemical and Photophysical Properties : Spiropyran derivatives, modified with polyfunctional substituents, exhibit photochromic activity and fluorescent properties. These characteristics make them suitable for applications in materials science and biomedicine, providing smart systems with controllable properties for innovative uses (Ozhogin et al., 2023).
Molecular Docking and Target Interaction Analysis : The molecular docking studies of spiro[indoline-3,4'-piperidine] derivatives against various biological targets reveal their potential interaction mechanisms. These studies offer insights into the structural requirements for binding to target proteins, facilitating the design of more potent and selective therapeutic agents (Li et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
benzyl spiro[2H-indole-3,4'-piperidine]-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2.ClH/c23-19(24-14-16-6-2-1-3-7-16)22-15-20(10-12-21-13-11-20)17-8-4-5-9-18(17)22;/h1-9,21H,10-15H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYRYYTKTCIUNOB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CN(C3=CC=CC=C23)C(=O)OCC4=CC=CC=C4.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30597554 |
Source
|
Record name | Benzyl spiro[indole-3,4'-piperidine]-1(2H)-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30597554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl spiro[indoline-3,4'-piperidine]-1-carboxylate hydrochloride | |
CAS RN |
159635-46-8 |
Source
|
Record name | Benzyl spiro[indole-3,4'-piperidine]-1(2H)-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30597554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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